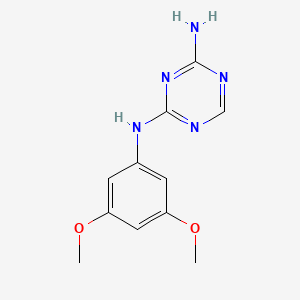![molecular formula C21H15BrClNO3 B2483499 N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide CAS No. 313480-80-7](/img/structure/B2483499.png)
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide often involves acylation reactions, as demonstrated in the preparation of N-3-hydroxyphenyl-4-methoxybenzamide. This process typically includes the reaction of an amino compound with an acyl chloride in a suitable solvent like THF, followed by characterization using NMR and elemental analysis (Karabulut et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often elucidated using single-crystal X-ray diffraction, which reveals details about bond lengths, bond angles, and dihedral angles. Computational methods like DFT calculations further assess the influence of intermolecular interactions on the molecular geometry (Karabulut et al., 2014).
Chemical Reactions and Properties
The reactivity of benzamide derivatives can be explored through various chemical reactions, including amidoalkylation, which involves the introduction of an alkyl group into the amide through reaction with an alkylating agent. This process is used to synthesize various substituted derivatives, highlighting the compound's versatility (Ben-Ishai et al., 1977).
Scientific Research Applications
Crystal Structure and Synthon Modularity
Research on similar compounds, such as 4-bromobenzamide, has been conducted to understand their crystal structures and the potential for synthon modularity. These studies are crucial for the design of cocrystals with desirable properties for pharmaceutical and materials science applications. For instance, the work by Tothadi, Joseph, and Desiraju (2013) on cocrystals of 4-bromobenzamide with n-alkanedicarboxylic acids explores Type I and Type II halogen···halogen interactions, highlighting the strategic use of synthon theory for crystal design (Tothadi, Joseph, & Desiraju, 2013).
Environmental Persistence and Toxicity of Related Halogenated Compounds
Studies on the environmental impact and toxicity of halogenated compounds, including those related to N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide, are essential for assessing their safety and ecological implications. For example, Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, which share some structural similarities with the subject compound, in aquatic environments. This research underscores the importance of understanding the environmental behavior of such compounds, including their biodegradability and potential to form toxic by-products (Haman, Dauchy, Rosin, & Munoz, 2015).
Potential for Advanced Material Synthesis
The exploration of advanced materials often involves the synthesis and application of complex organic compounds. Research into the practical synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl by Qiu et al. (2009), can offer insights into methodologies that may be applicable to the synthesis and functionalization of N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide. Such research contributes to the development of new materials with specific optical, electronic, or mechanical properties (Qiu, Gu, Zhang, & Xu, 2009).
properties
IUPAC Name |
N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c1-27-15-9-6-13(7-10-15)21(26)24-19-11-8-14(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORAAMPXMCYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Boronic acid, B-[2-fluoro-5-(1-pyrrolidinylmethyl)phenyl]-](/img/structure/B2483417.png)

![2-(4-bromophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2483422.png)

![9H-Fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride](/img/structure/B2483424.png)

![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)
![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)




![N-(5-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2483438.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)